

An In-Depth Technical Guide to the Chemical Properties of Tosyl-fallypride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fallypride precursor*

Cat. No.: *B15618266*

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Introduction

Tosyl-fallypride, systematically named (S)-2,3-Dimethoxy-5-[3-[[[4-methylphenyl]-sulfonyl]oxy]propyl]-N-[[1-(2-propenyl)-2-pyrrolidiny]methyl]benzamide, is a crucial precursor molecule in the field of neuroscience and medical imaging. Its primary significance lies in its role as the immediate precursor for the synthesis of [^{18}F]fallypride, a high-affinity antagonist for dopamine D2 and D3 receptors. [^{18}F]fallypride is widely utilized as a radiotracer in Positron Emission Tomography (PET) to study the density and occupancy of D2/D3 receptors in the brain. These studies are vital for understanding the pathophysiology of numerous neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and addiction, and for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of tosyl-fallypride.

Chemical and Physical Properties

Tosyl-fallypride is a complex organic molecule featuring a benzamide core, a pyrrolidine ring, and a tosylate group. The tosylate is an excellent leaving group, which facilitates the nucleophilic substitution reaction with [^{18}F]fluoride to produce [^{18}F]fallypride.

Property	Value
Chemical Name	(S)-2,3-Dimethoxy-5-[3-[[[4-methylphenyl]-sulfonyl]oxy]propyl]-N-[[1-(2-propenyl)-2-pyrrolidinyl]methyl]benzamide
Synonyms	Fallypride Tosylate
CAS Number	166173-74-6
Molecular Formula	C ₂₇ H ₃₆ N ₂ O ₆ S
Molecular Weight	516.65 g/mol
Appearance	Light yellow to yellow oil
Purity	Typically >98%

Biological Activity and Mechanism of Action

Tosyl-fallypride itself is not pharmacologically active in the context of dopamine receptor binding. Its utility is derived from its function as a precursor to fallypride. Fallypride is a potent antagonist of both dopamine D2 and D3 receptors. The affinity for these two receptor subtypes is similar, making [¹⁸F]fallypride a valuable tool for imaging the combined population of D2/D3 receptors in both striatal and extrastriatal brain regions.

The antagonism of D2/D3 receptors by fallypride blocks the downstream signaling typically initiated by the binding of endogenous dopamine. These receptors are G-protein coupled receptors (GPCRs) that couple to G_{ai/o} proteins. Activation of these receptors by dopamine normally leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). By blocking this interaction, fallypride prevents the dopamine-induced inhibition of adenylyl cyclase.

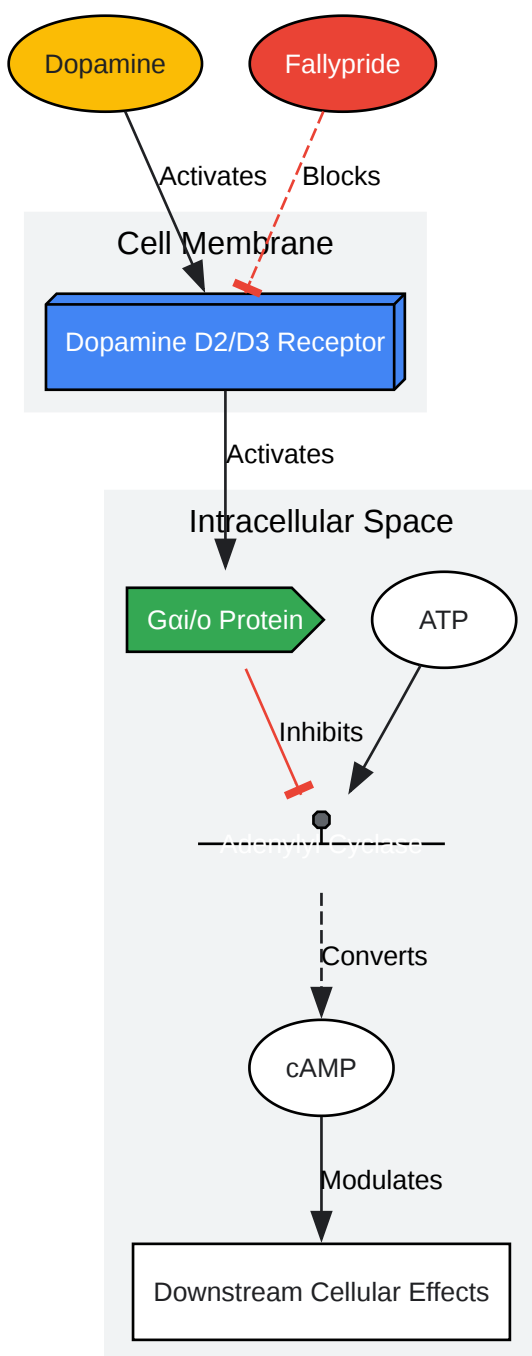
Receptor Binding Affinity of Fallypride

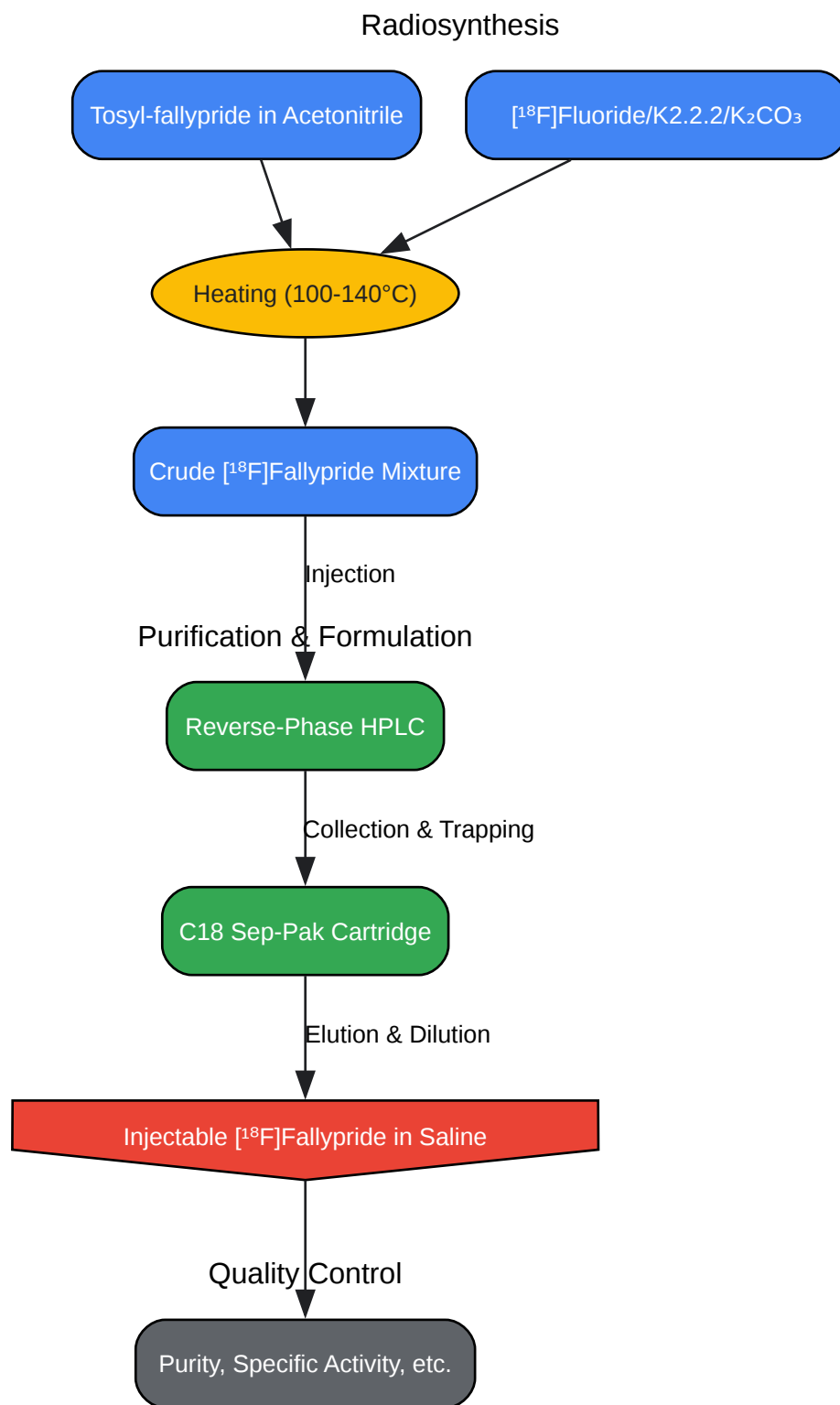
The high affinity of fallypride for D2 and D3 receptors is critical for its use as a PET radioligand, allowing for clear imaging with a high signal-to-noise ratio. The binding affinity is typically quantified by the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC₅₀).

Receptor Subtype	Binding Affinity (Ki)	IC50
Dopamine D2	0.023 nM - 2.2 nM[1]	5.0 nM[1]
Dopamine D3	0.19 nM - 1.6 nM[1]	0.30 nM

Dopamine D2/D3 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of D2/D3 receptors and the inhibitory effect of fallypride. Dopamine binding to the D2/D3 receptor activates the inhibitory G-protein (Gai/o), which in turn inhibits adenylyl cyclase (AC), reducing the conversion of ATP to cAMP. Fallypride, as an antagonist, binds to the receptor and prevents this cascade.





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References

- 1. Dopamine D3 receptor binding of 18F-Fallypride: Evaluation using in vitro and in vivo PET imaging studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Properties of Tosyl-fallypride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618266#chemical-properties-of-tosyl-fallypride]

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